molecular formula C10H14N2O B14814020 4-Cyclopropoxy-N,6-dimethylpyridin-3-amine

4-Cyclopropoxy-N,6-dimethylpyridin-3-amine

Cat. No.: B14814020
M. Wt: 178.23 g/mol
InChI Key: OQTXBCBCOWBVPH-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-N,6-dimethylpyridin-3-amine is a chemical compound with the molecular formula C11H16N2O. This compound is characterized by a pyridine ring substituted with a cyclopropoxy group at the 4-position and two methyl groups at the 6-position and on the nitrogen atom. It is a derivative of pyridine, a basic heterocyclic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-N,6-dimethylpyridin-3-amine typically involves the cyclopropanation of a pyridine derivative followed by methylation. One common method involves the reaction of 4-hydroxy-3-nitropyridine with cyclopropyl bromide in the presence of a base to form 4-cyclopropoxy-3-nitropyridine. This intermediate is then reduced to 4-cyclopropoxy-3-aminopyridine, which is subsequently methylated using methyl iodide in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-N,6-dimethylpyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

4-Cyclopropoxy-N,6-dimethylpyridin-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Medicine: It may serve as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound can be used in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-N,6-dimethylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy group can enhance the compound’s binding affinity to these targets, while the methyl groups can influence its lipophilicity and metabolic stability. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Cyclopropoxy-6-isopropoxy-N,N-dimethylpyridin-3-amine: Similar structure with an isopropoxy group instead of a methyl group.

    4-Cyclopropoxy-6-ethyl-N,N-dimethylpyridin-3-amine: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

4-Cyclopropoxy-N,6-dimethylpyridin-3-amine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of the cyclopropoxy group can enhance its reactivity and binding affinity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

4-cyclopropyloxy-N,6-dimethylpyridin-3-amine

InChI

InChI=1S/C10H14N2O/c1-7-5-10(13-8-3-4-8)9(11-2)6-12-7/h5-6,8,11H,3-4H2,1-2H3

InChI Key

OQTXBCBCOWBVPH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=N1)NC)OC2CC2

Origin of Product

United States

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